molecular formula C19H20FN5O3S B4525748 (4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Cat. No.: B4525748
M. Wt: 417.5 g/mol
InChI Key: UDCWVIQBQCPIEV-UHFFFAOYSA-N
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Description

(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperazine, pyrrole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluoroaniline using a sulfonyl chloride reagent under basic conditions.

    Piperazine Coupling: The fluorophenyl sulfonyl intermediate is then reacted with piperazine to form the piperazinyl derivative.

    Pyrazole Formation: The pyrazole ring is synthesized separately through the reaction of hydrazine with a suitable diketone.

    Final Coupling: The piperazinyl derivative is coupled with the pyrazole intermediate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and pyrazole rings.

    Reduction: Sulfide derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study the interactions of sulfonyl and piperazine-containing compounds with biological targets.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine and pyrazole rings can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **(4-(4-chlorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
  • **(4-(4-bromophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Uniqueness

The presence of the fluorophenyl group in (4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it distinct from its chlorinated or brominated analogs.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c1-22-18(23-8-2-3-9-23)17(14-21-22)19(26)24-10-12-25(13-11-24)29(27,28)16-6-4-15(20)5-7-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCWVIQBQCPIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
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(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
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(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
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(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
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(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

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